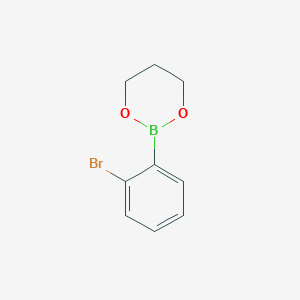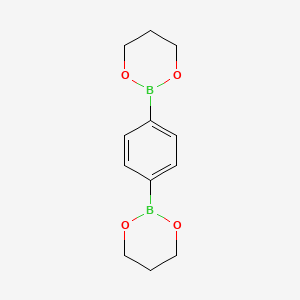
1,4-Di(1,3,2-dioxaborinan-2-yl)benzene
Vue d'ensemble
Description
1,4-Di(1,3,2-dioxaborinan-2-yl)benzene is a boron-containing compound with a complex and unique structure, featuring two 1,3,2-dioxaborinane rings attached to a benzene ring . It is often used in the field of organic chemistry, particularly in the development of new materials and as a building block for the synthesis of larger and more complex molecular structures .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of 1,4-benzenediboronic acid and 1,3-propanediol .Molecular Structure Analysis
The molecular formula of this compound is C12H16B2O4 . It has a molecular weight of 245.88 . The structure features two 1,3,2-dioxaborinane rings attached to a benzene ring .Physical And Chemical Properties Analysis
The melting point of this compound is 214-216 °C, and its boiling point is predicted to be 419.0±28.0 °C . The density is predicted to be 1.11±0.1 g/cm3 .Applications De Recherche Scientifique
Polymer Synthesis : This compound is used as a functional alkoxyamine in the synthesis of well-defined star polymers, achieving molecular weight distributions (Mw/Mn) of 1.20-1.40 (Miura & Yoshida, 2002).
Chemical Interactions : It exhibits interesting interactions between the 1,3,2-dioxaborinane ring and the diphenylphosphino group, suggesting potential applications in chemical research (Nikonov et al., 1994).
Material Science : It is used for synthesizing cyclometalated Ru(II) complexes, aiding in the study of their electrochemical and spectroscopic properties (Yang et al., 2011).
Liquid Crystal Research : Derivatives of this compound, such as 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, are used in nematic mixtures influencing viscosity, optical, and spectroscopic properties (Dabrowski et al., 1995).
Biomedical Research : Its derivatives, such as 1,2-dihydro-1,2-azaborine, are explored in biomedical research and materials science (Marwitz et al., 2009).
Electronics and Luminescence : It is involved in the study of electronic communication between boron heterocycles and the luminescence of oligo-diazaborolylarenes (Weber et al., 2006).
Chemical Reactivity : This compound can be 1,4-dideprotonated stoichiometrically, leading to unique reactions and products, indicating its versatility in chemical synthesis (Armstrong et al., 2007).
Quantum Chemistry : It exhibits high polarity and a narrow HOMO-LUMO energy gap, favoring specific types of cycloaddition reactions (Timofeeva et al., 1999).
Orientations Futures
1,4-Di(1,3,2-dioxaborinan-2-yl)benzene is often used in the field of organic chemistry, particularly in the development of new materials and as a building block for the synthesis of larger and more complex molecular structures . Its unique structure and properties may make it a valuable compound for future research and development in these areas.
Propriétés
IUPAC Name |
2-[4-(1,3,2-dioxaborinan-2-yl)phenyl]-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16B2O4/c1-7-15-13(16-8-1)11-3-5-12(6-4-11)14-17-9-2-10-18-14/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFCUSUMPGLERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)B3OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724358 | |
| Record name | 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96433-09-9 | |
| Record name | 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid](/img/structure/B8199984.png)
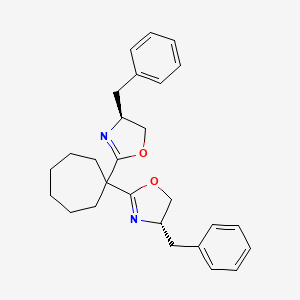
![tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8199991.png)



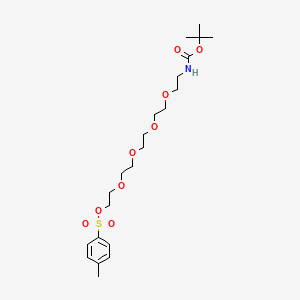
![4,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8200031.png)
![4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B8200048.png)

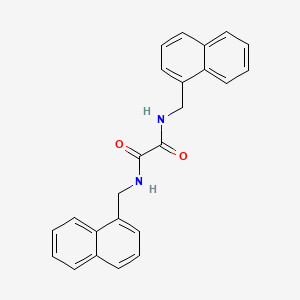
![5',5''-Bis(4-aminophenyl)-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B8200067.png)
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline](/img/structure/B8200076.png)
